N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide
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Overview
Description
N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-[(1-adamantylamino)sulfonyl]phenyl derivatives, followed by the introduction of the triazolylsulfanyl group through a series of nucleophilic substitution reactions. The final step involves the acetamide formation under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or triazolyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl or triazolyl moieties.
Scientific Research Applications
N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or cellular responses, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2-(1H-1,2,3-triazol-4-ylsulfanyl)acetamide
- N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2-(1H-1,2,3-triazol-3-ylsulfanyl)acetamide
Uniqueness
N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide stands out due to its specific triazolylsulfanyl positioning, which can influence its reactivity and binding affinity. This unique arrangement may result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H25N5O3S2 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[4-(1-adamantylsulfamoyl)phenyl]-2-(2H-triazol-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C20H25N5O3S2/c26-18(12-29-19-11-21-25-23-19)22-16-1-3-17(4-2-16)30(27,28)24-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,11,13-15,24H,5-10,12H2,(H,22,26)(H,21,23,25) |
InChI Key |
DTCRSFBEFJUTAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)CSC5=NNN=C5 |
Origin of Product |
United States |
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